Structural and Pharmacological Profiling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
Structural and Pharmacological Profiling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
Executive Summary
In modern medicinal chemistry, the strategic assembly of highly validated pharmacophores is essential for developing therapeutic agents with optimal pharmacokinetic and pharmacodynamic profiles. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a highly versatile, bifunctional chemical building block. It synergizes the robust receptor-anchoring capability of a piperidine core with the flexible, hydrogen-bond-rich properties of a tetrahydrofuran (THF) ether side chain.
This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its rationale in drug design, and a self-validating synthetic methodology for its preparation.
Physicochemical & Structural Profiling
Understanding the quantitative properties of a building block is the first step in predicting its behavior within a biological system. The structural features of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine have been precisely tuned to maintain a drug-like profile[1].
Quantitative Data Summary
| Property | Value | Pharmacological Significance |
| Chemical Name | 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine | Defines the specific regiochemistry (C3 substitution). |
| CAS Registry Number | 946760-78-7 | Unique identifier for sourcing and patent mapping[1]. |
| Molecular Formula | C12H23NO2 | Indicates a highly saturated, sp3-rich three-dimensional structure. |
| Molecular Weight | 213.321 g/mol | Low MW allows for further functionalization without exceeding Lipinski limits[1]. |
| Calculated LogP | 0.76 | Optimal lipophilicity for oral bioavailability and avoiding hERG toxicity[1]. |
| Hydrogen Bond Donors (HBD) | 1 (Piperidine NH) | Essential for salt-bridge formation with acidic target residues. |
| Hydrogen Bond Acceptors (HBA) | 3 (N, Ether O, THF O) | Enhances binding affinity via interaction with protein backbones. |
Structural Deconstruction
The molecule can be divided into three functional domains:
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The Piperidine Core: The piperidine scaffold is a cornerstone in modern drug discovery, frequently utilized to target G-protein-coupled receptors (GPCRs) and kinases due to its basic nitrogen, which readily protonates at physiological pH to form critical ionic interactions[2].
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The Flexible Ethyl Linker: A two-carbon spacer extends the reach of the molecule, allowing the terminal functional groups to probe deep, cryptic binding pockets without introducing excessive rigidity.
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The Tetrahydrofuran (THF) Methoxy Motif: The THF ring is a highly potent hydrogen-bond acceptor. In the design of complex therapeutics, such as HIV-1 protease inhibitors, THF rings serve as critical P2 ligands that form strong dipole-dipole interactions with the enzyme's backbone[3][4].
Pharmacophore Interaction Model
When incorporated into a larger active pharmaceutical ingredient (API), 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine acts as a multi-point recognition motif. The causality behind selecting this specific linker lies in its ability to satisfy both lipophilic and polar binding requirements simultaneously.
Fig 1: Pharmacophore interaction model of the piperidine-THF scaffold in a receptor binding pocket.
Synthetic Methodology & Workflow
To utilize this compound in drug development, a robust, high-yielding synthetic route is required. The following step-by-step protocol is designed as a self-validating system, ensuring that intermediate integrity is maintained throughout the sequence.
Experimental Protocol
Step 1: Amine Masking (N-Boc Protection)
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Procedure: Dissolve 3-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 1.5 eq) and cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.
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Causality: The secondary amine of the piperidine ring is highly nucleophilic. Without protection, it would preferentially attack the alkyl halide in Step 2, leading to unwanted N-alkylation. The Boc group is chosen because the resulting carbamate is completely stable to the strongly basic conditions required for the subsequent etherification.
Step 2: Williamson Ether Synthesis
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Procedure: Dissolve the N-Boc protected intermediate in anhydrous dimethylformamide (DMF) at 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to form the alkoxide. Add 2-(bromomethyl)tetrahydrofuran (1.2 eq) dropwise. Heat to 60°C for 12 hours.
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Causality: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. DMF, a polar aprotic solvent, is critical here; it solvates the sodium cation, leaving a highly reactive "naked" alkoxide anion, which accelerates the SN2 nucleophilic attack on the sterically hindered 2-(bromomethyl)tetrahydrofuran.
Step 3: Deprotection & Free Base Isolation
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Procedure: Isolate the ether intermediate and dissolve in DCM. Cool to 0°C and add trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours until starting material is consumed. Concentrate under vacuum, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate to isolate the free amine.
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Causality: TFA cleanly cleaves the Boc group via an acid-catalyzed elimination mechanism, releasing isobutylene and CO2 as gases, which drives the reaction to completion and simplifies purification.
Fig 2: Step-by-step synthetic workflow for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.
Analytical Validation Protocol
A protocol is only as reliable as its validation criteria. To ensure the structural integrity of the synthesized 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, the following orthogonal analytical techniques must be employed:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Validation Target: A distinct peak exhibiting a mass-to-charge ratio (m/z) of 214.3 [M+H]+ in positive electrospray ionization (ESI+) mode. This confirms the successful formation of the ether linkage and the removal of the Boc protecting group.
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Proton Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
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Validation Target: Absence of the massive singlet at ~1.45 ppm (confirming Boc removal). Presence of complex multiplets between 3.40–3.90 ppm, corresponding to the highly deshielded protons adjacent to the ether oxygens (the -CH2-O-CH2- network and the THF ring oxygen). The piperidine NH proton should appear as a broad singlet that exchanges upon the addition of D2O.
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References
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Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) URL: [Link]
